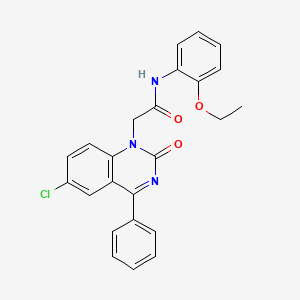

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-ethoxyphenyl)acetamide

Description

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-ethoxyphenyl)acetamide (hereafter referred to as the target compound) is a quinazolinone-derived acetamide characterized by a 1,2-dihydroquinazolin-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide side chain linked to a 2-ethoxyphenyl group. The chlorine substituent likely enhances electrophilic interactions in biological systems, while the 2-ethoxyphenyl moiety may influence solubility and bioavailability through steric and electronic effects .

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3/c1-2-31-21-11-7-6-10-19(21)26-22(29)15-28-20-13-12-17(25)14-18(20)23(27-24(28)30)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHHNZNZZZIITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride.

Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Substitution: The ethoxyphenyl group can be attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.

Reduction: Reduction reactions can be used to modify the quinazoline core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents to the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dechlorinated or reduced quinazoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Positional Isomers of Ethoxyphenyl Substitution

- G515-0143 (ChemDiv): This compound (2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-ethoxyphenyl)acetamide) shares the same quinazolinone core and acetamide linkage but differs in the ethoxy group position (para vs. ortho on the phenyl ring).

- N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (309726-60-1) : Features a 4-oxo-3-phenylquinazoline scaffold with an acetamide-linked phenyl group. The absence of chlorine and the substitution pattern at position 3 (vs. 6 in the target compound) may diminish halogen-mediated binding interactions .

Heterocyclic Core Modifications

- 2-((6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide: Replaces the quinazolinone core with a quinoline structure and introduces a thioether linkage. The furan moiety may enhance solubility but reduce metabolic stability compared to the ethoxyphenyl group .

- N-(2-Chlorophenyl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide: Incorporates a hexahydroquinazoline (saturated) core and a sulfanyl-acetamide side chain.

Functional Group Variations in Acetamide Derivatives

Heteroaromatic Substitutions

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Features a thiazole ring instead of ethoxyphenyl. The thiazole’s electron-withdrawing nature may enhance hydrogen-bonding interactions but reduce lipophilicity .

- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide: Utilizes a benzothiazole scaffold with an ethoxy group. The benzothiazole’s planar structure may improve stacking interactions in enzyme active sites compared to quinazolinones .

Triazole and Morpholine Derivatives

- 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f): Synthesized via click chemistry, this compound replaces the quinazolinone with a triazole-quinoxaline hybrid. The nitro group may confer redox activity but increase toxicity risks .

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide: Substitutes the quinazolinone with a morpholinone ring.

Pharmacological and Physicochemical Comparisons

Key Observations :

- Chlorine Position: The 6-chloro substitution in quinazolinones (target compound) may optimize halogen bonding in enzyme pockets compared to 3-chloro analogues .

- Ethoxy vs. Thioether : The ethoxyphenyl group in the target compound likely offers greater metabolic stability than the thioether-linked furan in .

Biological Activity

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-ethoxyphenyl)acetamide is a quinazoline derivative that has garnered attention for its diverse biological activities. Quinazoline compounds are known for their potential in medicinal chemistry, particularly as kinase inhibitors, which are crucial in the development of targeted cancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by:

- Quinazoline core : This fused ring system contributes to its biological activity.

- Chloro substituent : Enhances lipophilicity and may influence interaction with biological targets.

- Oxo group : Potentially involved in various biochemical interactions.

- Ethoxyphenyl group : This moiety may enhance the compound's solubility and biological efficacy.

The primary mechanism of action for quinazoline derivatives often involves the inhibition of specific kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. The specific targets for this compound remain to be fully elucidated but may include:

- Kinase Inhibition : Potentially inhibits multiple kinases involved in cell proliferation and survival.

- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects in vitro and in vivo.

Pharmacological Effects

Research on quinazoline derivatives indicates a range of pharmacological effects:

| Effect Type | Description |

|---|---|

| Antitumor Activity | Demonstrated in various cancer cell lines; mechanism likely involves apoptosis induction. |

| Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine release. |

| Antimicrobial | Some derivatives exhibit activity against bacterial strains. |

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:

-

In vitro Studies :

- A study reported that a related compound inhibited cell growth in breast cancer cell lines, suggesting potential as an anticancer agent .

- Another investigation highlighted its ability to induce apoptosis through the activation of caspase pathways .

-

In vivo Studies :

- Animal models demonstrated that administration of quinazoline derivatives resulted in significant tumor regression, supporting their potential use in cancer therapy .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloroquinazoline | Lacks ethoxy substitution; simpler structure | Moderate antitumor activity |

| N-(4-Chlorophenyl)-2-(3-methoxyphenyl)acetamide | Similar core structure; different substituents | Stronger kinase inhibition |

| 4-Aminoquinazoline | Contains amino group; more polar | Enhanced anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.